molecular formula C18H37Cl B165108 1-Chlorooctadecane CAS No. 3386-33-2

1-Chlorooctadecane

Cat. No. B165108
CAS RN: 3386-33-2
M. Wt: 288.9 g/mol
InChI Key: VUQPJRPDRDVQMN-UHFFFAOYSA-N
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Patent
US05166427

Procedure details

The experimental method described in Example 1 is used, and 2,746 g (10 moles) of technical grade stearic acid and the catalyst phase (342 g) obtained in Example 1 are initially taken. 1,089 g (11 moles) of gaseous phosgene are then introduced. The product phase contains 2,930 g (99.9% yield) of stearyl chloride having a purity of 97% (determined by IR spectroscopy); the iodine color number is 30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phase
Quantity
342 g
Type
reactant
Reaction Step Two
Quantity
11 mol
Type
reactant
Reaction Step Three
Yield
99.9%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C(Cl)([Cl:23])=O>>[CH2:1]([Cl:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
phase
Quantity
342 g
Type
reactant
Smiles
Step Three
Name
Quantity
11 mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.